molecular formula C14H18O3 B1388896 4-Formyl-2,3,5,6-tetramethylbenzyl acetate CAS No. 1217862-85-5

4-Formyl-2,3,5,6-tetramethylbenzyl acetate

Cat. No.: B1388896
CAS No.: 1217862-85-5
M. Wt: 234.29 g/mol
InChI Key: JJBGQNLMONPING-UHFFFAOYSA-N
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Description

4-Formyl-2,3,5,6-tetramethylbenzyl acetate is an organic compound with the molecular formula C₁₄H₁₈O₃. It is characterized by the presence of a formyl group (–CHO) and an acetate ester group (–COOCH₃) attached to a benzene ring substituted with four methyl groups. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2,3,5,6-tetramethylbenzyl acetate typically involves the formylation of 2,3,5,6-tetramethylbenzyl acetate. One common method is the Vilsmeier-Haack reaction, where the starting material is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully monitored to ensure consistent quality and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-2,3,5,6-tetramethylbenzyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Formyl-2,3,5,6-tetramethylbenzyl acetate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Formyl-2,3,5,6-tetramethylbenzyl acetate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes or receptors, leading to biological effects. The acetate group can also influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

    4-Formyl-2,3,5,6-tetramethylbenzyl alcohol: Similar structure but with a hydroxyl group instead of an acetate group.

    2,3,5,6-Tetramethylbenzyl acetate: Lacks the formyl group, affecting its reactivity and applications.

    4-Formyl-2,3,5,6-tetramethylbenzoic acid: Contains a carboxylic acid group instead of an acetate group.

Uniqueness: 4-Formyl-2,3,5,6-tetramethylbenzyl acetate is unique due to the presence of both formyl and acetate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research .

Properties

IUPAC Name

(4-formyl-2,3,5,6-tetramethylphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-8-10(3)14(7-17-12(5)16)11(4)9(2)13(8)6-15/h6H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBGQNLMONPING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1COC(=O)C)C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401213357
Record name 4-[(Acetyloxy)methyl]-2,3,5,6-tetramethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217862-85-5
Record name 4-[(Acetyloxy)methyl]-2,3,5,6-tetramethylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Acetyloxy)methyl]-2,3,5,6-tetramethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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